(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide
Description
(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide is a substituted benzene derivative featuring a bromo group at position 4, a methyl group at position 3, and a carboximidamide moiety at position 1 in the Z configuration. The carboximidamide group includes an N'-hydroxy substituent, contributing to its polar character. The molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol (calculated).
Properties
IUPAC Name |
4-bromo-N'-hydroxy-3-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPOUOKZSHJZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide typically involves the bromination of 3-methylbenzene followed by the introduction of the carboximidamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or acetonitrile. The hydroxy group is introduced through a hydroxylation reaction using reagents like hydroxylamine or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents
Major Products
Oxidation: Formation of 4-bromo-3-methylbenzaldehyde.
Reduction: Formation of 4-bromo-3-methylbenzylamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bromine atom and hydroxy group make it suitable for labeling and tracking in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the carboximidamide group is particularly significant in drug design .
Industry
In the industrial sector, (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group facilitate binding to active sites, while the carboximidamide group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
Key Observations :
- Positional Isomerism : The bromo and methyl/methoxy groups occupy adjacent positions (3 and 4) in both compounds, but their electronic and steric effects differ. The target compound’s methyl group (electron-donating) at position 3 contrasts with the methoxy group (electron-withdrawing) in the analog from .
- Configuration (Z vs. E) : The Z-configuration in the target compound may influence hydrogen-bonding capacity and crystal packing compared to E-isomers .
Electronic and Reactivity Profiles
- Electron-Donating vs. Withdrawing Groups :
- Bromo vs. Methoxy : Bromo’s inductive electron-withdrawing effect may stabilize negative charges in intermediates, whereas methoxy’s resonance effects dominate its reactivity.
Predicted Physical Properties
Computational Insights
Density functional theory (DFT) studies (as in ) predict that exact-exchange terms in exchange-correlation functionals improve thermochemical accuracy for such compounds. For example, the target compound’s enthalpy of formation may be calculated with an average error of <3 kcal/mol using hybrid functionals .
Crystallographic Considerations
The SHELX software suite () is widely used for resolving Z/E configurations and hydrogen-bonding networks in carboximidamide derivatives. The target compound’s Z-configuration could be confirmed via single-crystal X-ray diffraction, with SHELXL refining anisotropic displacement parameters .
Biological Activity
(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Chemical Formula: C7H7BrN2O
- Molecular Weight: 215.05 g/mol
- CAS Number: 9581551
The presence of the bromine atom and the hydroxyl group on the benzene ring contributes to its biological activity, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activities and influence various signaling pathways, leading to its effects on cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it effectively inhibits the proliferation of several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.14 |
| A549 (Lung Cancer) | 0.16 |
| HT-29 (Colon Cancer) | 0.17 |
The mechanism involves inducing apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the S phase .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antibacterial agent.
Study 2: Anticancer Potential
A recent study assessed the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 0.14 µM. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to untreated controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
